2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid
Description
2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid is a synthetic organic compound characterized by a benzyl group substituted with a 2,2,2-trifluoroethoxy moiety at the para position, linked to a butanoic acid chain. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .
Properties
IUPAC Name |
2-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O3/c1-2-10(12(17)18)7-9-3-5-11(6-4-9)19-8-13(14,15)16/h3-6,10H,2,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOIWMJQDLIUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoroethoxybenzyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as sulfuric acid, to form 4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Alkylation Reaction: The 4-(2,2,2-trifluoroethoxy)benzyl alcohol is then subjected to an alkylation reaction with butanoic acid or its derivatives, using reagents like thionyl chloride or phosphorus tribromide, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties due to the presence of the trifluoroethoxy group.
Mechanism of Action
The mechanism of action of 2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoroethoxy group in 2-(4-(2,2,2-Trifluoroethoxy)benzyl)butanoic acid distinguishes it from analogs with bulkier or less electronegative substituents. For example:
Key Observations:
- Lipophilicity : While less bulky than the tetramethylbutyl group in ’s compound, trifluoroethoxy improves membrane permeability relative to polar substituents like hydroxyl or carboxylate groups.
- Steric Considerations: The benzyl-butanoic acid linkage offers conformational flexibility, contrasting with rigid thiazole-containing analogs (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid), which prioritize planar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
